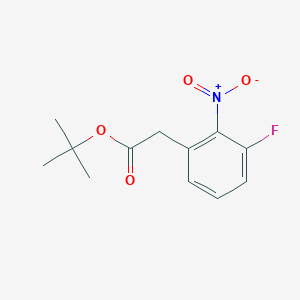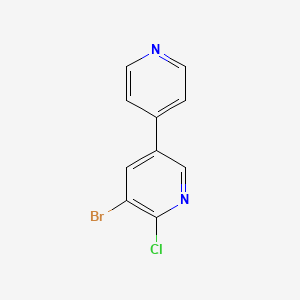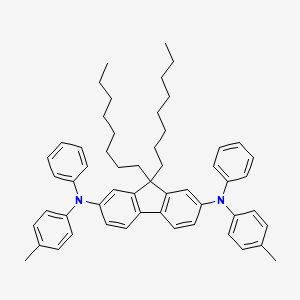
6-Bromo-5-methyl-2,2'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-5-methyl-2,2’-bipyridine is a bipyridine derivative, characterized by the presence of a bromine atom at the 6th position and a methyl group at the 5th position on the bipyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-methyl-2,2’-bipyridine typically involves the bromination of 5-methyl-2,2’-bipyridine. This can be achieved through various methods, including:
Direct Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, where a brominated precursor is reacted with a suitable organometallic reagent.
Industrial Production Methods: Industrial production of 6-Bromo-5-methyl-2,2’-bipyridine may involve large-scale bromination processes, optimized for high yield and purity. These processes often employ continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromo-5-methyl-2,2’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the bipyridine ring.
Coupling Reactions: It can form complex structures through coupling reactions with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substituted Bipyridines: Products with various functional groups replacing the bromine atom.
Oxidized or Reduced Bipyridines: Compounds with altered oxidation states, useful in coordination chemistry.
Wissenschaftliche Forschungsanwendungen
6-Bromo-5-methyl-2,2’-bipyridine finds applications in several scientific research areas:
Chemistry: Used as a ligand in coordination chemistry, forming complexes with transition metals.
Medicine: Investigated for its role in drug design and development, particularly in metal-based therapeutics.
Industry: Utilized in the synthesis of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 6-Bromo-5-methyl-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine ring act as electron donors, forming stable complexes with various metal centers. These complexes can exhibit unique electronic and photophysical properties, making them valuable in catalysis and material science.
Vergleich Mit ähnlichen Verbindungen
6-Bromo-2,2’-bipyridine: Lacks the methyl group at the 5th position, resulting in different steric and electronic properties.
5-Methyl-2,2’-bipyridine: Lacks the bromine atom, affecting its reactivity and coordination behavior.
2,2’-Bipyridine: The parent compound without any substituents, widely used in coordination chemistry.
Uniqueness: 6-Bromo-5-methyl-2,2’-bipyridine is unique due to the combined presence of both bromine and methyl substituents, which influence its reactivity and coordination properties. This dual substitution pattern allows for fine-tuning of its chemical behavior, making it a versatile compound in various applications.
Eigenschaften
Molekularformel |
C11H9BrN2 |
|---|---|
Molekulargewicht |
249.11 g/mol |
IUPAC-Name |
2-bromo-3-methyl-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C11H9BrN2/c1-8-5-6-10(14-11(8)12)9-4-2-3-7-13-9/h2-7H,1H3 |
InChI-Schlüssel |
XVTAYSHNOVGQNL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(C=C1)C2=CC=CC=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


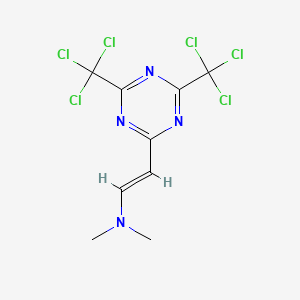

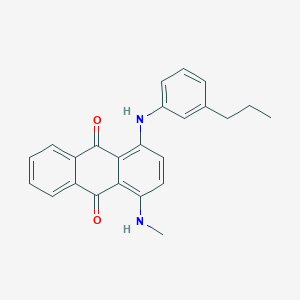
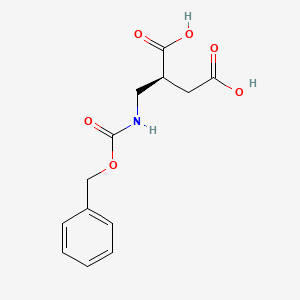
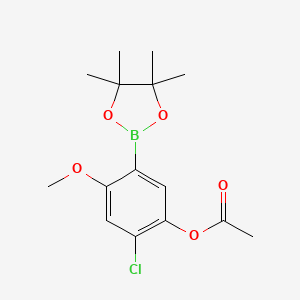
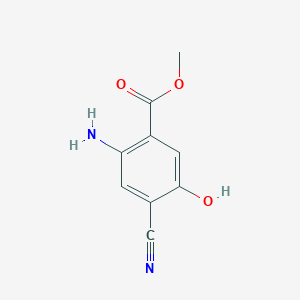

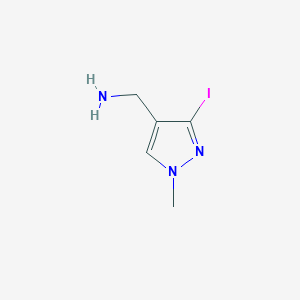
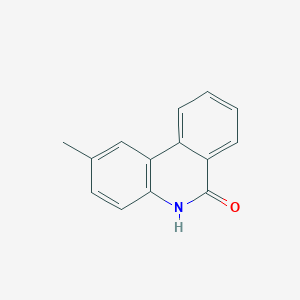
![azanium;[(4R)-2-hydroxy-2-oxido-1,3,2-dioxaphospholan-2-ium-4-yl]methyl hexadecanoate](/img/structure/B13126275.png)
